

2,4,6-Triphenylpyrylium tetrafluoroborate CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,4,6-Triphenylpyrylium tetrafluoroborate*

Cat. No.: *B1243144*

[Get Quote](#)

An In-Depth Technical Guide to **2,4,6-Triphenylpyrylium Tetrafluoroborate** for Researchers and Drug Development Professionals

Introduction

2,4,6-Triphenylpyrylium tetrafluoroborate is an organic salt that appears as a yellow to orange crystalline solid.^[1] It is a well-established and versatile compound widely utilized in various fields of chemical research. Composed of a planar, aromatic pyrylium cation and a tetrafluoroborate anion, its unique electronic and photophysical properties make it particularly valuable as a photosensitizer and a photoredox catalyst in organic synthesis.^{[2][3]} For professionals in drug development and related scientific disciplines, this compound serves as a crucial tool in advanced synthetic methodologies and as a derivatization agent for the sensitive analysis of biomolecules.^[4] This guide provides a comprehensive overview of its properties, experimental protocols, and key applications.

Chemical and Physical Properties

The fundamental properties of **2,4,6-Triphenylpyrylium tetrafluoroborate** are summarized below. These characteristics are essential for its handling, application in experiments, and analytical identification.

Property	Value	Reference(s)
CAS Number	448-61-3	[5] [6]
Molecular Formula	C ₂₃ H ₁₇ BF ₄ O	[5] [7]
Molecular Weight	396.19 g/mol	[5]
Appearance	Yellow to orange crystalline powder/solid	[1] [8] [9]
Melting Point	250-251 °C (lit.)	[6] [7]
Solubility	Insoluble in water, ethyl alcohol, diethyl ether. Soluble in trifluoroacetic acid, acetone, 1,2-dichloroethane, acetonitrile, and DMSO.	[1] [7] [10]
Storage Conditions	Moisture Sensitive. Store in a cool, dry, well-ventilated place under an inert atmosphere. Keep container tightly closed.	[6] [10] [11]

Spectroscopic Data

Spectroscopic Data	Details	Reference(s)
¹ H NMR (500 MHz, DMSO-d ₆)	δ 9.24 (s, 2H), 8.67 (d, J = 7.5 Hz, 6H), 7.94 (t, J = 7.5 Hz, 3H), 7.88 - 7.84 (m, 6H)	[12]
¹³ C NMR (125 MHz, DMSO-d ₆)	δ 170.0, 165.1, 135.2, 135.0, 132.4, 130.0, 129.9, 129.8, 129.1, 128.8, 115.1	[12]
UV-Vis Absorption (λ _{max})	~405 nm (in acetonitrile)	[1] [3]
Photocatalyst Activation	462 nm	

Experimental Protocols

Detailed methodologies are crucial for the successful application of **2,4,6-Triphenylpyrylium tetrafluoroborate**. Below are established protocols for its synthesis and a common subsequent reaction.

Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate

This protocol is adapted from a well-established procedure for synthesizing the pyrylium salt from acetophenone and chalcone (benzalacetophenone).[8][13]

Materials:

- Benzalacetophenone (Chalcone): 208 g (1.00 mole)
- Acetophenone: 60 g (0.50 mole)
- 1,2-Dichloroethane (DCE): 350 mL
- 52% Ethereal solution of fluoboric acid ($\text{HBF}_4 \cdot \text{Et}_2\text{O}$)
- Diethyl ether (Et_2O)

Procedure:

- In a 1-liter four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, combine benzalacetophenone, acetophenone, and 1,2-dichloroethane.[8]
- Warm the mixture to 70–75 °C.[8]
- With continuous stirring, add the ethereal fluoboric acid solution dropwise over 30 minutes. The mixture will turn from orange to brownish-yellow.[8]
- After the addition is complete, heat the mixture under reflux for 1.5 hours.[8][13]
- Cool the resulting fluorescent mixture to room temperature and then allow it to stand overnight in a refrigerator to facilitate precipitation.[8][13]
- Collect the yellow crystalline product by filtration using a Buchner funnel.[8]

- Wash the collected solid thoroughly with diethyl ether to remove impurities.[8]
- To increase the yield, add approximately 250 mL of diethyl ether to the filtrate to precipitate an additional quantity of the product.[8]
- Combine the product fractions and dry under reduced pressure at 40-80°C. The typical yield is 63-72%. [8][13]
- For higher purity, the product can be recrystallized from 1,2-dichloroethane.[8]

Application: Synthesis of 2,4,6-Triphenylnitrobenzene

This protocol demonstrates the utility of **2,4,6-Triphenylnitrobenzene** as a starting material for synthesizing other complex molecules.[14]

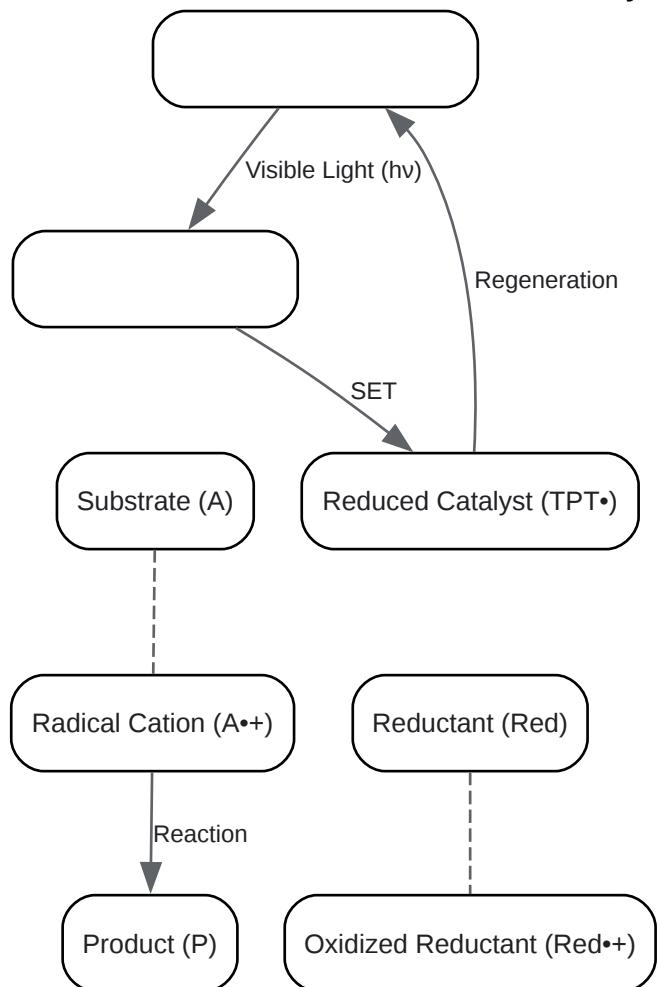
Materials:

- **2,4,6-Triphenylnitrobenzene**: 119 g (0.30 mole)
- Nitromethane (dried): 21 mL (0.39 mole)
- Absolute Ethanol: 350 mL
- Triethylamine (dried): 70 mL

Procedure:

- In a 1-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend **2,4,6-Triphenylnitrobenzene** and nitromethane in absolute ethanol.[14]
- While stirring vigorously, rapidly add triethylamine from the dropping funnel. The mixture will immediately turn reddish-brown as the solid dissolves.[14]
- Heat the reaction mixture under reflux for 3 hours.[14]
- After reflux, cool the mixture and let it stand overnight in a refrigerator.[14]

- Collect the crystalline product that separates via filtration and wash it with two 50-mL portions of ice-cold methanol.[14]
- The crude product can be recrystallized from glacial acetic acid to yield pure 2,4,6-triphenylnitrobenzene as slightly yellow crystals (yield: 67–71%).[14]

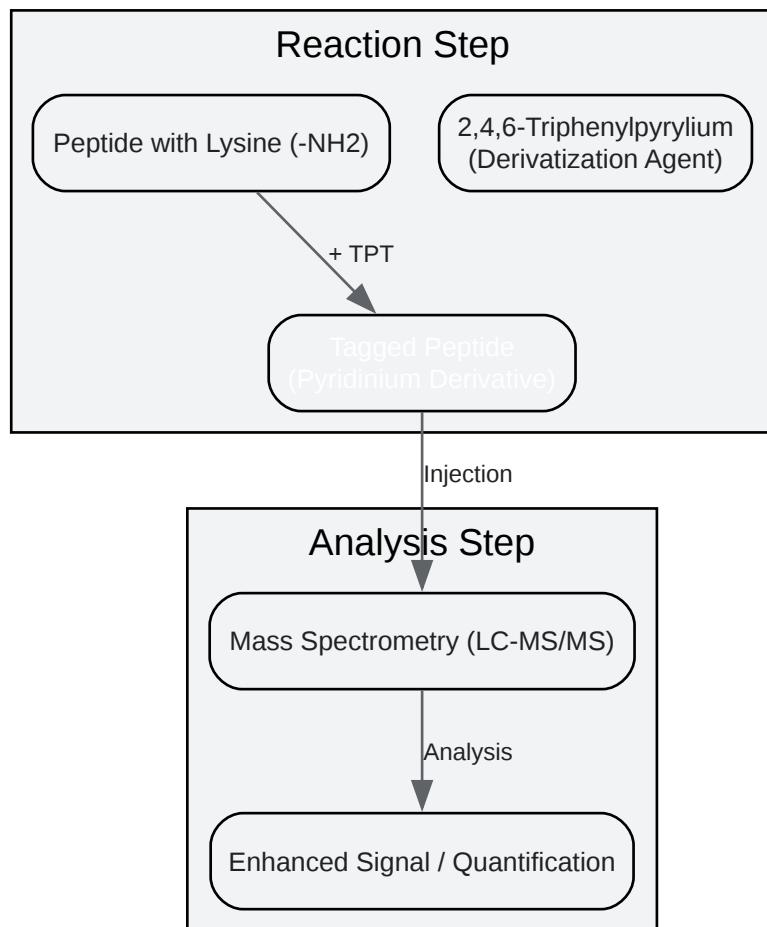

Core Applications & Workflows

The unique properties of **2,4,6-Triphenylpyrylium tetrafluoroborate** make it a powerful tool in several advanced applications.

Visible-Light Photoredox Catalysis

As a potent photosensitizer, **2,4,6-Triphenylpyrylium tetrafluoroborate** can absorb visible light to reach an excited state, enabling it to facilitate single-electron transfer (SET) processes. [3][15] This capability is harnessed in photoredox catalysis to drive a wide range of organic transformations under mild conditions. The general workflow involves the excitation of the pyrylium salt, which then oxidizes a substrate to generate a reactive radical cation, initiating a chemical cascade.[16][17]

General Workflow for Photoredox Catalysis


[Click to download full resolution via product page](#)

Caption: Workflow of **2,4,6-Triphenylpyrylium tetrafluoroborate** in a photoredox cycle.

Derivatization Agent in Mass Spectrometry

In proteomics and drug development, accurate quantification of peptides is essential. 2,4,6-Triphenylpyrylium salts react selectively with primary amino groups, such as the ϵ -amino group of lysine residues in peptides.^[4] This derivatization attaches a permanently charged triphenylpyridinium group to the peptide, which significantly enhances its ionization efficiency in mass spectrometry, leading to improved sensitivity for detection and quantification.^{[4][18]}

Peptide Derivatization Workflow

[Click to download full resolution via product page](#)

Caption: Use of 2,4,6-Triphenylpyrylium salt for peptide derivatization and MS analysis.

Safety and Handling

Proper handling of **2,4,6-Triphenylpyrylium tetrafluoroborate** is critical to ensure laboratory safety. The compound presents several hazards.

- Hazard Identification: Harmful if swallowed, in contact with skin, or if inhaled.[\[1\]](#)[\[5\]](#)[\[6\]](#) It causes skin irritation and serious eye irritation.[\[5\]](#)[\[9\]](#) It may also cause respiratory irritation.[\[6\]](#)[\[9\]](#)
- Precautions for Safe Handling: Avoid contact with skin and eyes.[\[6\]](#) Do not breathe dust.[\[9\]](#) Use only in a well-ventilated area and wear appropriate personal protective equipment

(PPE), including gloves, safety goggles, and a dust mask.[9][19]

- Storage: The compound is hygroscopic and moisture-sensitive.[6][7][19] It should be stored in a cool, dry, and well-ventilated place in a tightly closed container, preferably under an inert atmosphere.[6][10]
- Fire Safety: In case of fire, use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6] Firefighters should wear self-contained breathing apparatus.[6][19] Hazardous decomposition products include carbon oxides, boron oxides, and hydrogen fluoride gas.[19]
- First Aid Measures:
 - Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[6][19]
 - Skin Contact: Wash off with soap and plenty of water.[6][19]
 - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[6][19]
 - Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[6][19] In all cases of exposure, consult a physician.[6][19]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbino.com]
- 3. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 4. researchgate.net [researchgate.net]
- 5. 2,4,6-Triphenylpyrylium tetrafluoroborate | C₂₃H₁₇BF₄O | CID 9930615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS#:448-61-3 | 2,4,6-TRIPHENYLPYRYLIUM TETRAFLUOROBORATE | Chemsric [chemsrc.com]
- 7. 448-61-3 CAS MSDS (2,4,6-TRIPHENYLPYRYLIUM TETRAFLUOROBORATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. 2,4,6-Triphenylpyrylium tetrafluoroborate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. 448-61-3|2,4,6-Triphenylpyrylium tetrafluoroborate|BLD Pharm [bldpharm.com]
- 12. rsc.org [rsc.org]
- 13. 2,4,6-TRIPHENYLPYRYLIUM TETRAFLUOROBORATE synthesis - chemicalbook [chemicalbook.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. gpgcpurola.ac.in [gpgcpurola.ac.in]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2,4,6-Triphenylpyrylium tetrafluoroborate CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1243144#2-4-6-triphenylpyrylium-tetrafluoroborate-cas-number-and-properties\]](https://www.benchchem.com/product/b1243144#2-4-6-triphenylpyrylium-tetrafluoroborate-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com